molecular formula C22H18ClN5OS B11981449 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide

Cat. No.: B11981449
M. Wt: 435.9 g/mol
InChI Key: DSBCWZLNGJGXNU-DHRITJCHSA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes . The chlorobenzyl group is then introduced through a nucleophilic substitution reaction. Finally, the pyridinylmethylidene moiety is added via a condensation reaction with the appropriate aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18ClN5OS

Molecular Weight

435.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H18ClN5OS/c23-18-7-5-17(6-8-18)14-28-20-4-2-1-3-19(20)26-22(28)30-15-21(29)27-25-13-16-9-11-24-12-10-16/h1-13H,14-15H2,(H,27,29)/b25-13+

InChI Key

DSBCWZLNGJGXNU-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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